Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-
Description
Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- is a synthetic amide derivative characterized by a 2-fluorophenyl group attached to the nitrogen atom and two methyl groups at the α-carbon of the propanamide backbone. This structural configuration confers unique steric and electronic properties, making it a compound of interest in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOBCLYQSWHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336372 | |
| Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88288-07-7 | |
| Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- typically involves the acylation of 2-fluoroaniline with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- has been investigated for its potential as a pharmacophore in drug design. It shows promise in the development of analgesics and anti-inflammatory agents due to its ability to interact with specific biological targets.
Case Study:
A study explored the structure-activity relationships (SAR) of propanamide derivatives as TRPV1 antagonists. The findings indicated that modifications to the compound could enhance its binding affinity and analgesic activity significantly compared to parent compounds .
Materials Science
This compound serves as a building block in the synthesis of polymers and advanced materials. Its unique chemical structure allows for the development of materials with specific properties suitable for various industrial applications.
Data Table: Applications in Materials Science
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Polymer Synthesis | Used as a monomer | Enhances thermal stability |
| Coatings | Component in protective coatings | Improves resistance to chemicals |
Biological Studies
In biochemical assays, Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- is utilized to study enzyme interactions and receptor binding. Its fluorine atom enhances binding affinity due to its electronegativity, making it a valuable tool for understanding biological mechanisms.
Case Study:
Research demonstrated that derivatives of this compound could effectively inhibit TRPV1 activation, leading to potential applications in pain management therapies. The study highlighted that specific structural features are crucial for enhancing biological activity .
Mechanism of Action
The mechanism of action of Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The exact molecular targets and pathways would vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following sections compare the target compound with structurally related amides, focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Halogen-Substituted Propanamides
2,2'-Difluorofentanyl (N-(2-Fluorophenyl)-N-[1-(2-[2-fluorophenyl]ethyl)-4-piperidinyl]propanamide)
- Structure : Shares the N-(2-fluorophenyl) group but incorporates a piperidinyl-phenethyl moiety.
- Pharmacology : Classified as a fentanyl analog with opioid receptor activity, highlighting the role of fluorinated aryl groups in enhancing lipophilicity and CNS penetration .
- Key Differences : The piperidine ring and phenethyl chain distinguish it from the target compound, which lacks these features .
Propanamide, N-(2-iodophenyl)-2,2-dimethyl- (CAS 170959-10-1)
- Structure : Replaces fluorine with iodine on the phenyl ring while retaining the 2,2-dimethylpropanamide core.
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide (CAS 134672-77-8)
Substituent Variations on the Amide Nitrogen
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)
- Structure : Substitutes the 2-fluorophenyl group with a hydroxyethyl chain.
- Hydrogen Bonding : The hydroxyl group enhances hydrophilicity, contrasting with the lipophilic fluorophenyl group in the target compound. This difference underscores the role of N-substituents in modulating solubility .
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
Physicochemical and Pharmacological Data
Table 1: Comparative Data for Selected Propanamide Derivatives
Pharmacological and Regulatory Considerations
- Opioid Activity : Fluorinated propanamides like 2,2'-difluorofentanyl () suggest that the N-(2-fluorophenyl) group may enhance binding to μ-opioid receptors. However, the absence of a piperidine ring in the target compound may mitigate such activity .
- Regulatory Status : Compounds with structural similarities to fentanyl are often classified as Schedule I substances, emphasizing the need for careful handling and analysis .
Biological Activity
Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14FNO
- Molecular Weight : 195.2334 g/mol
- IUPAC Name : Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-
The presence of a fluorine atom in the phenyl ring enhances the compound's binding affinity and selectivity towards biological targets due to its electronegativity and ability to form hydrogen bonds.
The biological activity of Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- primarily involves its interactions with specific receptors and enzymes. Its mechanism can be summarized as follows:
- Binding Affinity : The fluorine atom increases the compound's binding affinity to various receptors, which may lead to altered enzymatic activities.
- Enzyme Interaction : It has been utilized in biochemical assays to study enzyme interactions and receptor binding.
- Pharmacophore Potential : It is being studied as a pharmacophore in drug design for analgesics and anti-inflammatory agents.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- exhibit significant analgesic properties. For example:
- TRPV1 Antagonism : Studies have shown that structural analogues of propanamides can act as potent antagonists for TRPV1 (transient receptor potential vanilloid 1), which is a target for pain management. For instance, certain derivatives demonstrated high binding potency (K_i = 0.2 nM) and strong analgesic activity in neuropathic pain models .
Cytotoxicity Studies
The cytotoxic potential of related compounds has been explored against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 49 | Rat TRPV1 | 0.2 | High potency |
| Compound 49 | Human TRPV1 | 6.3 | Strong analgesic activity |
| Doxorubicin | MCF-7 (Breast Cancer) | 15.63 | Reference compound |
These findings suggest that modifications in the propanamide structure can lead to enhanced biological activities against cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological effects of propanamide derivatives:
- Structure-Activity Relationship (SAR) : A study focused on the SAR of propanamide derivatives revealed that specific hydrophobic interactions are crucial for high binding potency to TRPV1 receptors. The modifications led to compounds with significantly improved analgesic properties compared to their parent structures .
- Antioxidant Activity : Some derivatives have shown promising antioxidant activities, surpassing well-known antioxidants like ascorbic acid in scavenging DPPH radicals. This indicates potential applications in oxidative stress-related conditions .
- Cytotoxic Effects : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
